![molecular formula C24H24N2O3S B2984621 4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954638-58-5](/img/structure/B2984621.png)
4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Chemical Reactions Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Synthesis and Cyclization Techniques
- Pummerer-Type Cyclization : The synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, which are closely related to the compound , was achieved using the Pummerer reaction. This process included the use of boron trifluoride diethyl etherate to enhance cyclization, suggesting a potential synthesis pathway for similar compounds (Saitoh et al., 2001).
Novel Synthesis Methods
- Tetrahydroquinolines Synthesis : A method for synthesizing 1, 2, 3, 4-tetrahydroquinolines was developed using intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides. This synthesis method may be relevant to producing derivatives of the compound (Toda et al., 1999).
Chemical Properties and Reactions
- Electrophilic Aromatic Substitution Reactions : Research on the synthesis of tetrahydroisoquinolines, involving intramolecular electrophilic aromatic substitution reactions of Pummerer-derived substituted N-benzyl-N-tosyl-α-aminothionium ions, provides insights into the chemical behavior and potential applications of similar compounds (Craig et al., 1992).
Application in Medicinal Chemistry
- Antimicrobial Agents : A synthesis method for new quinazolines, which share structural similarities with the compound , suggests potential applications in developing antimicrobial agents. This indicates a broader relevance in medicinal chemistry (Desai et al., 2007).
Future Directions
The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table recently identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, the presented new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethylbenzamide |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-18-8-10-20(11-9-18)24(27)25-22-13-12-19-14-15-26(17-21(19)16-22)30(28,29)23-6-4-3-5-7-23/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQWKHBBPHIGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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